molecular formula C21H20F4N2O3 B4343717 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone

Cat. No.: B4343717
M. Wt: 424.4 g/mol
InChI Key: YWWKXUVKOBNMCZ-UHFFFAOYSA-N
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone is a complex organic compound with a unique structure that includes difluoromethyl groups, an ethylphenoxy moiety, and a pyrazol ring

Preparation Methods

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the pyrazol ring: This can be achieved by reacting appropriate hydrazines with diketones under acidic or basic conditions.

    Introduction of difluoromethyl groups: This step often involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the ethylphenoxy moiety: This can be done through nucleophilic substitution reactions where the phenoxy group is introduced using appropriate phenol derivatives.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy moiety, where nucleophiles can replace the ethyl group under suitable conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of ester or ether linkages.

Scientific Research Applications

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets. The difluoromethyl groups and the pyrazol ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone include:

    3,5-bis(trifluoromethyl)-1H-pyrazole: This compound has trifluoromethyl groups instead of difluoromethyl groups, leading to different chemical properties and reactivity.

    3,5-dimethylpyrazole: Lacks the fluorinated groups and the phenoxy moiety, resulting in different biological and chemical activities.

    3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(4-ethylphenoxy)methyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N2O3/c1-2-13-6-8-16(9-7-13)30-12-14-4-3-5-15(10-14)19(28)27-21(29,20(24)25)11-17(26-27)18(22)23/h3-10,18,20,29H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWKXUVKOBNMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone
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[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone
Reactant of Route 3
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[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone
Reactant of Route 4
Reactant of Route 4
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone
Reactant of Route 5
Reactant of Route 5
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone
Reactant of Route 6
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethylphenoxy)methyl]phenyl}methanone

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